8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Scientific Research Applications
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Future Directions
The future directions for research on “8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. Given its structural similarity to tropane alkaloids, it may also be of interest to explore its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine, which also feature a bicyclic structure with a nitrogen atom.
Pyrrolidine Derivatives: Compounds such as nicotine, which have a similar nitrogen-containing ring structure.
Uniqueness
8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methyl-3-(4-methylpyrimidin-2-yl)oxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-5-6-14-13(15-9)17-12-7-10-3-4-11(8-12)16(10)2/h5-6,10-12H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUKKKSSKUJPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CC3CCC(C2)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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